
6-Iodoquinolin-2-amine
Overview
Description
6-Iodoquinolin-2-amine is a chemical compound with the formula C9H7IN2. It has a molecular weight of 270.07 . It is used in various chemical reactions and has potential applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 6-Iodoquinolin-2-amine has been investigated in the presence of large series of amine nucleophiles . An efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives has been developed . The formation of amides and ketoamides is strongly influenced by the reaction conditions .Molecular Structure Analysis
The molecular structure of 6-Iodoquinolin-2-amine consists of a quinoline ring with an iodine atom at the 6th position and an amine group at the 2nd position .Chemical Reactions Analysis
6-Iodoquinolin-2-amine is involved in various chemical reactions. For instance, it has been used in the photocatalytic synthesis of quinolin-2(1H)-ones from quinoline N-oxides . It is also used in the aminocarbonylation of 6-iodoquinoline .Scientific Research Applications
Photodynamic Therapy (PDT)
6-Iodoquinolin-2-amine has shown potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of light-sensitive compounds that, upon activation by specific wavelengths of light, produce reactive oxygen species that can kill cancer cells. Research has demonstrated that derivatives of 6-Iodoquinolin-2-amine can effectively generate singlet oxygen and exhibit significant photocytotoxicity against cancer cell lines .
Pharmaceutical Synthesis
In pharmaceutical research, 6-Iodoquinolin-2-amine is utilized as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the creation of novel drugs with potential therapeutic applications. For instance, it can be used in the synthesis of quinolin-2(1H)-ones, which are important due to their prevalence in natural products and pharmacologically useful compounds .
Chemical Catalysis
The compound is also investigated for its role in chemical catalysis. It can act as a ligand in various catalytic processes, facilitating reactions that are otherwise challenging to achieve. This application is particularly valuable in the field of green chemistry, where the goal is to develop more sustainable and efficient chemical processes .
Material Science
In material science, 6-Iodoquinolin-2-amine is used to develop new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal stability. This application is crucial for creating advanced materials for use in various industrial applications.
These applications highlight the versatility and importance of 6-Iodoquinolin-2-amine in scientific research. Each field leverages its unique chemical properties to address specific challenges and advance knowledge in their respective areas.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinolin-2(1h)-ones, a class of compounds to which 6-iodoquinolin-2-amine belongs, are known to be prevalent in natural products and pharmacologically useful compounds .
Biochemical Pathways
The compound’s synthesis involves a photocatalytic approach, suggesting that it might affect pathways related to light-mediated reactions .
Result of Action
Given its structural similarity to quinolin-2(1h)-ones, it might share some of their properties . Quinolin-2(1H)-ones are known to be prevalent in natural products and pharmacologically useful compounds , suggesting that 6-Iodoquinolin-2-amine might also have significant biological effects.
Action Environment
Given that its synthesis involves a photocatalytic approach , factors such as light exposure might play a role in its action.
properties
IUPAC Name |
6-iodoquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZQDYTYGQTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]acetamide](/img/structure/B2435369.png)

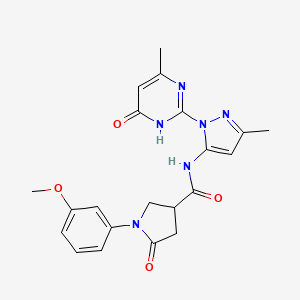
![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)
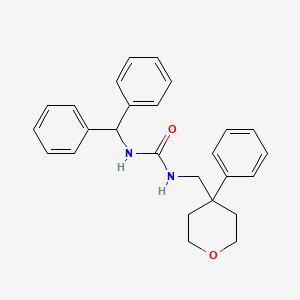
![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)
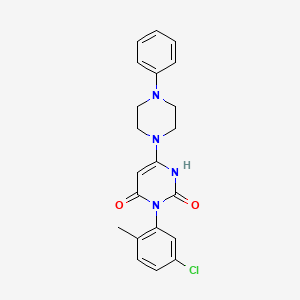
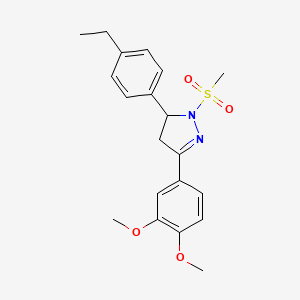
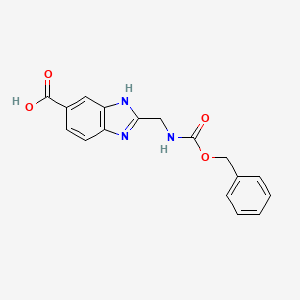
![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)